molecular formula C18H17ClN4O4 B213892 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

Katalognummer B213892
Molekulargewicht: 388.8 g/mol
InChI-Schlüssel: RYCHNSBALFLEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Wirkmechanismus

The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the production of inflammatory cytokines and the degradation of extracellular matrix, respectively.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the research application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, it has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using this compound in lab experiments is its ability to selectively target certain enzymes involved in specific biological pathways. Additionally, its synthetic method is relatively straightforward, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential use in certain research applications.

Zukünftige Richtungen

There are numerous future directions for research involving this compound. One direction is to further investigate its potential use in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbaldehyde with 4-methyl-3-nitrobenzoic acid in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then treated with furan-2-carboxylic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final compound.

Wissenschaftliche Forschungsanwendungen

This compound has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

Eigenschaften

Produktname

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

Molekularformel

C18H17ClN4O4

Molekulargewicht

388.8 g/mol

IUPAC-Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H17ClN4O4/c1-10-4-5-13(8-15(10)23(25)26)20-18(24)16-7-6-14(27-16)9-22-12(3)17(19)11(2)21-22/h4-8H,9H2,1-3H3,(H,20,24)

InChI-Schlüssel

RYCHNSBALFLEDA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.